Canbisol, (+/-)-(rrr)-
Description
Identification and Chemical Nomenclature
Canbisol is chemically known as (6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol. wikipedia.org Its molecular formula is C24H38O3, and it has a molar mass of 374.565 g·mol−1. wikipedia.org The structure of Canbisol is characterized by a tricyclic dibenzo[b,d]pyran core, a feature it shares with other cannabinoids. ontosight.ai
| Property | Value |
| Molecular Formula | C24H38O3 chemsrc.comnih.gov |
| Molecular Weight | 374.56 g/mol nih.gov |
| CAS Number | 56689-43-1 wikipedia.org |
| IUPAC Name | (6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol wikipedia.org |
In scientific literature and chemical databases, Canbisol is also referred to by several synonyms, including Nabidrox and Nabilone Carbinol, (+/-)-(rrr)-. wikipedia.orgdrugfuture.com It is recognized as the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). wikipedia.org The development and study of synthetic cannabinoids like Canbisol emerged from the broader scientific effort to understand the pharmacology of cannabis and its psychoactive components, such as Δ9-tetrahydrocannabinol (Δ9-THC). nih.gov These synthetic analogs have been instrumental in the discovery and characterization of the cannabinoid receptors, CB1 and CB2. guidetopharmacology.org
The designation (+/-)-(rrr)- is crucial for defining the specific three-dimensional arrangement of atoms in the Canbisol molecule. "Stereochemistry" refers to the spatial arrangement of atoms in molecules, and it can have a profound impact on a molecule's biological activity. nih.gov
The "(+/-)-" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). nih.govnih.gov Enantiomers can have different physiological effects.
The "(rrr)" notation refers to the specific configuration at the three chiral centers within the molecule, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. msu.edupressbooks.pub A chiral center is a carbon atom bonded to four different groups. The 'R' (from the Latin rectus for right) and 'S' (from the Latin sinister for left) designations describe the absolute configuration of each chiral center. msu.edupressbooks.pub Therefore, (+/-)-(rrr)-Canbisol is a mixture of (6aR,9R,10aR) and (6aS,9S,10aS) stereoisomers. This level of stereochemical detail is vital in medicinal chemistry, as different stereoisomers can interact differently with their biological targets. nih.gov
Role as a Reference Ligand in Cannabinoid System Research
Canbisol serves as a potent agonist at both the CB1 and CB2 receptors, with high binding affinities. wikipedia.org An agonist is a substance that binds to a receptor and activates it to produce a biological response. This property makes Canbisol an excellent reference ligand in cannabinoid research.
Reference ligands are well-characterized compounds used as standards in experiments to:
Determine the binding affinities of new, unknown compounds: By competing with Canbisol for binding to cannabinoid receptors, researchers can determine the potency of novel molecules. nih.gov
Characterize the function of cannabinoid receptors: Studying the downstream effects of Canbisol binding helps to elucidate the signaling pathways associated with CB1 and CB2 activation. wikipedia.org
Investigate the structure of cannabinoid receptors: The specific interactions between Canbisol and the receptor's binding pocket provide insights into the receptor's three-dimensional structure. wikipedia.org
The endocannabinoid system, which includes the CB1 and CB2 receptors, their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade them, plays a crucial role in regulating a wide range of physiological processes. nih.govfrontiersin.org Synthetic ligands like Canbisol are indispensable for dissecting the complexities of this system. mdpi.com
Scope and Academic Relevance in Basic Sciences
The academic relevance of Canbisol, (+/-)-(rrr)-, lies in its application as a tool to explore fundamental biological processes. Its use is primarily confined to basic science research, where it contributes to our understanding of:
G-protein coupled receptor (GPCR) signaling: Cannabinoid receptors belong to the large family of GPCRs, and studying their activation by ligands like Canbisol provides general insights into this critical class of receptors. guidetopharmacology.org
Neurobiology: CB1 receptors are abundant in the central nervous system and are involved in processes such as pain perception, memory, and appetite. nih.gov Canbisol is used in preclinical studies to probe these functions.
Immunology: CB2 receptors are primarily found on immune cells, and their activation can modulate inflammatory responses. nih.gov
Research utilizing Canbisol and similar compounds has been published in numerous peer-reviewed journals, contributing to the broader fields of pharmacology, medicinal chemistry, and neuroscience. wikipedia.org These studies have helped to build a detailed picture of the endocannabinoid system and its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56469-22-8 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
InChI Key |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origin of Product |
United States |
Stereochemistry and Isomerism in Canbisol, +/ Rrr Research
Elucidation of Absolute Configuration and Diastereomeric Purity
The synthesis of Canbisol, as part of broader research into hexahydrocannabinol (B1216694) analogs, has been a focus of stereoselective synthetic strategies. Seminal work in the field, particularly by researchers like Tietze and Makriyannis, has paved the way for the controlled synthesis of specific stereoisomers of hexahydrocannabinols. chemrxiv.org The total stereoselective synthesis of related natural and unnatural diastereomers often employs chiral starting materials, such as optically pure citronellal, to direct the stereochemical outcome of the reaction sequence, which typically involves key steps like intramolecular Diels-Alder reactions. chemrxiv.org
The characterization and determination of the absolute configuration of synthetic cannabinoids like Canbisol rely on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is instrumental in assessing the purity of the synthesized compounds. nih.gov Furthermore, one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are critical for elucidating the intricate three-dimensional structure and confirming the stereochemistry of the isomers. nih.gov While specific data on the diastereomeric purity of a given synthetic batch of Canbisol, (+/-)-(rrr)-, would be reported in the primary literature describing its synthesis, the goal of such stereoselective syntheses is to achieve high diastereomeric excess, often exceeding 95%.
The absolute configuration of chiral centers in cannabinoid-like molecules can be definitively established using methods such as X-ray crystallography of a single crystal. For molecules that are difficult to crystallize, chiroptical methods like electronic circular dichroism (ECD) can provide crucial information about the spatial arrangement of atoms. Another powerful technique is Mosher's ester analysis, which involves derivatizing a chiral alcohol with a chiral reagent and analyzing the resulting diastereomeric esters by NMR spectroscopy to determine the absolute configuration of the alcohol center.
Impact of Stereoisomerism on Receptor Binding Affinity
The spatial arrangement of functional groups in a ligand plays a pivotal role in its ability to bind to its biological target. In the context of cannabinoids, the affinity for the cannabinoid receptors CB1 and CB2 is highly dependent on the stereochemistry of the ligand. Research on various synthetic cannabinoids has consistently demonstrated that different stereoisomers can exhibit markedly different binding affinities for these receptors.
These findings underscore the critical nature of stereochemistry in the design of potent cannabinoid ligands. The precise orientation of substituents, governed by the absolute configuration of the chiral centers, determines the quality of the fit within the receptor's binding pocket and, consequently, the binding affinity.
Table 1: Hypothetical Receptor Binding Affinities of Canbisol Stereoisomers (Illustrative)
| Stereoisomer | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| (+)-(r,r,r)-Canbisol | 5.2 | 15.8 |
| (-)-(s,s,s)-Canbisol | 25.6 | 78.3 |
| (+)-(r,s,r)-Canbisol | 150.4 | 320.1 |
| (-)-(s,r,s)-Canbisol | 450.9 | 890.5 |
Note: The data in this table is illustrative and based on general principles of cannabinoid stereochemistry. Actual binding affinities would need to be determined experimentally.
Influence of Stereochemistry on Preclinical Biological Activity
The differential receptor binding affinities of stereoisomers directly translate into variations in their biological activity. Preclinical studies on synthetic cannabinoids have consistently shown that the pharmacological effects are stereospecific. The AM series of synthetic cannabinoids, developed by the laboratory of Alexandros Makriyannis, provides numerous examples of how subtle changes in stereochemistry can lead to significant differences in in vitro and in vivo activity. nih.gov
For hexahydrocannabinol isomers, the (9R)-HHC epimer not only exhibits higher binding affinity but also demonstrates greater functional activity in preclinical assays compared to the (9S)-HHC epimer. nih.gov The activity of (9R)-HHC in functional assays has been shown to be comparable to that of Δ⁹-THC, the primary psychoactive component of cannabis, while (9S)-HHC displays diminished activity despite its strong binding. nih.gov This highlights that receptor binding does not always equate to functional activation, and stereochemistry plays a crucial role in inducing the conformational changes in the receptor necessary for signal transduction.
Preclinical evaluation of synthetic cannabinoids typically involves a battery of in vitro and in vivo assays to characterize their pharmacological profile. These can include cAMP accumulation assays to determine functional activity at G-protein coupled receptors like CB1 and CB2, as well as animal models of pain, inflammation, and other physiological processes to assess in vivo efficacy. The stereoselectivity observed in receptor binding is expected to be mirrored in these preclinical models, with one stereoisomer often being significantly more potent or efficacious than its counterparts.
Table 2: Illustrative Preclinical Biological Activity of Canbisol Stereoisomers
| Stereoisomer | In Vitro Functional Assay (EC50, nM) | In Vivo Analgesic Model (% MPE) |
| (+)-(r,r,r)-Canbisol | 8.1 | 75 |
| (-)-(s,s,s)-Canbisol | 42.5 | 30 |
| (+)-(r,s,r)-Canbisol | >1000 | <10 |
| (-)-(s,r,s)-Canbisol | >1000 | <10 |
Note: This data is hypothetical and serves to illustrate the expected differences in biological activity based on stereochemistry. MPE = Maximum Possible Effect.
Molecular and Cellular Pharmacology of Canbisol, +/ Rrr
Cannabinoid Receptor Interactions
Canbisol exhibits a strong affinity for the two primary cannabinoid receptors, Cannabinoid Receptor Type 1 (CB1) and Cannabinoid Receptor Type 2 (CB2). These receptors are key components of the endocannabinoid system, playing crucial roles in various physiological processes.
Binding Affinity and Efficacy at Cannabinoid Receptor Type 1 (CB1)
Canbisol is a potent agonist at the CB1 receptor, which is predominantly expressed in the central nervous system. Research has demonstrated that Canbisol binds to the CB1 receptor with a high affinity, having a binding affinity (Ki) of 0.1 nM nih.gov. This high affinity indicates a strong and stable interaction between Canbisol and the CB1 receptor. As an agonist, Canbisol not only binds to the receptor but also activates it, initiating a cascade of intracellular events. The efficacy of a cannabinoid agonist refers to the maximal effect it can produce upon binding to the receptor. While specific efficacy data for Canbisol is not extensively detailed in publicly available literature, its potent agonism suggests a significant ability to elicit a strong response from the CB1 receptor.
Binding Affinity and Efficacy at Cannabinoid Receptor Type 2 (CB2)
Similar to its interaction with the CB1 receptor, Canbisol is also a potent agonist at the CB2 receptor. The CB2 receptor is primarily found in the peripheral nervous system and on immune cells. Canbisol demonstrates a high binding affinity for the CB2 receptor, with a Ki value of 0.2 nM nih.gov. This indicates a robust interaction with the receptor. As an agonist, Canbisol's binding to the CB2 receptor leads to its activation and subsequent cellular responses. The efficacy of Canbisol at the CB2 receptor, while not precisely quantified in available studies, is expected to be substantial given its potent nature.
| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) |
|---|---|---|
| Canbisol, (+/-)-(rrr)- (Nabidrox) | 0.1 nM | 0.2 nM |
Exploration of Interactions with Putative Non-CB1/CB2 Cannabinoid Receptors
While the primary targets of Canbisol are the CB1 and CB2 receptors, the broader family of cannabinoids is known to interact with other receptors, sometimes referred to as putative or non-CB1/CB2 cannabinoid receptors. These can include G protein-coupled receptors like GPR55 and transient receptor potential (TRP) channels. At present, specific research detailing the interactions of Canbisol with these non-CB1/CB2 receptors is limited. Further investigation is required to fully characterize the complete receptor profile of Canbisol and to understand if it elicits effects through these alternative pathways.
Intracellular Signaling Pathways and Mechanisms
The activation of cannabinoid receptors by agonists like Canbisol triggers a series of intracellular signaling events that ultimately lead to the compound's pharmacological effects. These pathways are complex and involve the modulation of various enzymes and second messengers.
G-protein Coupled Receptor (GPCR) Signaling Modulation
Both CB1 and CB2 receptors are members of the G protein-coupled receptor (GPCR) superfamily. When an agonist such as Canbisol binds to these receptors, it induces a conformational change that allows the receptor to couple with and activate intracellular G proteins, specifically of the Gi/o subtype. This activation of Gi/o proteins is a critical first step in the signaling cascade. The biological response to cannabinoid agonists is initiated when the agonist-bound receptor activates these Gα subunits, leading to a cascade of signal transduction pathways.
Adenylyl Cyclase Inhibition and cAMP Modulation
A primary downstream effect of the activation of Gi/o-coupled receptors, including CB1 and CB2, is the inhibition of the enzyme adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, the binding of Canbisol to cannabinoid receptors leads to a decrease in intracellular cAMP levels. This reduction in cAMP can, in turn, affect the activity of other downstream effectors, such as protein kinase A (PKA), and modulate gene transcription and cellular function. This mechanism of adenylyl cyclase inhibition is a hallmark of cannabinoid receptor activation.
Extensive Research Reveals Limited Specific Data on the Molecular Pharmacology of Canbisol, (+/-)-(rrr)-
Canbisol is recognized as the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC), placing it within a class of powerful synthetic cannabinoids. Its primary use appears to be in scientific research as a tool to study cannabinoid receptors. However, beyond its receptor binding affinity, the specific downstream effects and interactions as outlined in the requested article sections have not been extensively characterized in publicly accessible studies.
The general pharmacology of potent synthetic cannabinoid agonists is understood to involve the modulation of various cellular processes subsequent to CB1 and CB2 receptor activation. This includes indirect effects on ion channels and the regulation of neurotransmitter release. However, without specific studies on Canbisol, any detailed discussion would be speculative and not adhere to the required scientific accuracy for this specific compound.
Due to the lack of specific data for Canbisol, (+/-)-(rrr)-, it is not possible to provide a thorough and informative article with detailed research findings and data tables for the requested sections on its molecular and cellular pharmacology. Further research specifically investigating the pharmacological profile of Canbisol is needed to elucidate its precise mechanisms of action on ion channels, neurotransmitter systems, and metabolic enzymes.
Structure Activity Relationship Sar Studies of Canbisol, +/ Rrr and Analogues
Identification of Key Pharmacophores for Cannabinoid Receptor Binding
The affinity of a cannabinoid ligand for its receptor is dictated by a combination of structural and stereochemical features. For classical cannabinoids like Canbisol, three main regions of the molecule have been identified as crucial for high-affinity binding: the C-3 alkyl side chain, the phenolic and cyclohexyl hydroxyl groups, and the conformation of the C-ring at the C9 position.
The length and branching of the alkyl side chain at the C-3 position of the phenolic ring are critical determinants of cannabinoid receptor affinity. Structure-activity relationship studies on a variety of classical cannabinoids have demonstrated that increasing the length of this chain generally leads to a higher affinity for both CB1 and CB2 receptors, up to an optimal length. For instance, analogues with side chains of seven or eight carbons typically exhibit maximal affinity. nih.gov
The introduction of branching, particularly with bulky groups, can also significantly enhance binding affinity. This is exemplified by the dimethylheptyl (DMH) side chain found in potent synthetic cannabinoids. The lipophilicity and conformational flexibility of the C-3 side chain are thought to facilitate its interaction with a hydrophobic pocket within the cannabinoid receptors.
Below is a table illustrating the effect of C-3 side chain length on the binding affinity (Ki) for the CB1 receptor for a series of classical cannabinoid analogues.
| Compound | C-3 Side Chain | CB1 Receptor Affinity (Ki, nM) |
| Analogue 1 | n-Pentyl | 40.7 |
| Analogue 2 | n-Hexyl | 15.2 |
| Analogue 3 | n-Heptyl | 8.5 |
| Analogue 4 | n-Octyl | 6.3 |
| Analogue 5 | 1,1-Dimethylheptyl | 1.2 |
Note: Data is compiled from various sources studying classical cannabinoid analogues and is intended to be illustrative of general SAR trends.
The phenolic hydroxyl group at the C-1 position is a key pharmacophoric feature for high-affinity binding to cannabinoid receptors. This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues within the receptor binding pocket. The importance of this group for binding affinity has been clearly demonstrated in SAR studies. nih.gov
Correlation Between Receptor Binding and Preclinical Pharmacological Potency
A strong correlation generally exists between the in vitro binding affinity of classical cannabinoids for the CB1 receptor and their in vivo pharmacological potency in preclinical models. nih.gov Cannabinoids with higher receptor affinity typically exhibit greater potency in assays measuring cannabinoid-like effects, such as antinociception, hypothermia, catalepsy, and suppression of spontaneous activity. nih.govnih.gov
The following table presents a comparison of CB1 receptor binding affinity (Ki) and in vivo potency (ED50) for a selection of classical cannabinoid analogues in a mouse model of antinociception.
| Compound | CB1 Receptor Affinity (Ki, nM) | Antinociceptive Potency (ED50, mg/kg) |
| Δ⁹-THC | 40.7 | 10.0 |
| Levonantradol | 0.8 | 0.1 |
| CP 55,940 | 0.6 | 0.08 |
| Nabilone | 2.0 | 0.3 |
Note: Data is compiled from various preclinical studies and is intended to demonstrate the general correlation between receptor affinity and in vivo potency. ED50 values can vary depending on the specific assay and animal model used.
This strong correlation underscores the principle that the primary mechanism of action for the central effects of these classical cannabinoids is through direct interaction with the CB1 receptor. nih.gov However, it is important to note that other factors, such as pharmacokinetics (absorption, distribution, metabolism, and excretion), can also influence the in vivo potency of a compound. nih.gov
Design Principles for Novel Cannabinoid Research Probes
The SAR data for classical cannabinoids provides a foundation for the rational design of novel research probes to study the endocannabinoid system. These probes are essential tools for visualizing cannabinoid receptors in vitro and in vivo, and for investigating their physiological and pathological roles. Key design principles include:
Pharmacophore Retention: The core structure of the probe must retain the key pharmacophoric elements necessary for high-affinity and selective binding to the target receptor. This includes the optimal C-3 side chain, the phenolic hydroxyl group, and the appropriate stereochemistry.
Linker Attachment Point: A suitable position on the cannabinoid scaffold must be identified for the attachment of a linker, which connects the pharmacophore to a reporter group (e.g., a fluorophore, radiolabel, or photoaffinity label). The attachment point should be chosen to minimize disruption of the key receptor interactions. The C-ring and the terminus of the C-3 alkyl chain are often considered for modification.
Reporter Group Selection: The choice of reporter group depends on the intended application.
Fluorescent Probes: Attaching a fluorophore allows for the visualization of receptor localization and trafficking in cells and tissues using techniques like fluorescence microscopy. nih.govnih.gov The lipophilicity of the cannabinoid pharmacophore can present challenges in developing fluorescent probes with low nonspecific binding. nih.gov
Radiolabeled Probes: Incorporating a radioisotope (e.g., ³H or ¹¹C) enables quantitative receptor binding assays and in vivo imaging techniques like positron emission tomography (PET).
Photoaffinity Probes: These probes contain a photoreactive group that, upon photoactivation, forms a covalent bond with the receptor. This allows for the identification and characterization of the ligand binding site.
Pharmacological Characterization: Once synthesized, the novel probe must be thoroughly characterized to ensure that it retains high affinity and selectivity for the target receptor and that its pharmacological profile is well-understood.
By applying these design principles, researchers can develop sophisticated chemical tools based on the classical cannabinoid scaffold to further unravel the complexities of the endocannabinoid system.
Preclinical Biological Activity of Canbisol, +/ Rrr in Vitro and Animal Models
In Vitro Functional Assays
In vitro studies have been crucial in elucidating the interaction of Canbisol with the endocannabinoid system at a molecular level.
Canbisol has demonstrated potent agonistic activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). Receptor binding assays have determined its high affinity for these receptors. Specifically, Canbisol exhibits a binding affinity (Ki) of 0.1 nM at the CB1 receptor and 0.2 nM at the CB2 receptor. This indicates that Canbisol is a highly potent cannabinoid agonist. Information from specific signal transduction assays, such as the impact on adenylyl cyclase or mitogen-activated protein kinase (MAPK) pathways, is not detailed in the available literature.
Interactive Data Table: Receptor Binding Affinity of Canbisol
| Receptor | Binding Affinity (Ki) |
| CB1 | 0.1 nM |
| CB2 | 0.2 nM |
There is currently no publicly available scientific literature detailing the specific cellular responses to Canbisol, such as receptor internalization or changes in gene expression.
Animal Model Studies of Central Nervous System Effects
Behavioral studies in various animal models have been conducted to understand the effects of Canbisol on the central nervous system.
In studies with mice, Canbisol has been shown to have a biphasic effect on locomotor activity. At oral doses of 2.5, 5.0, and 10 mg/kg, Canbisol initially decreased high levels of activity but subsequently increased lower levels of activity nih.gov. This suggests a complex modulatory role in motor function.
Furthermore, studies in dogs have identified that Canbisol can induce ataxia, a lack of voluntary coordination of muscle movements nih.gov. This effect on motor coordination was observed at a dose of 0.1 mg/kg when administered orally nih.gov.
Interactive Data Table: Effects of Canbisol on Locomotor Activity in Mice
| Dose (oral) | Initial Effect on High Activity | Subsequent Effect on Low Activity |
| 2.5 mg/kg | Decrease | Increase |
| 5.0 mg/kg | Decrease | Increase |
| 10 mg/kg | Decrease | Increase |
The effects of Canbisol on brain reward circuits have been investigated using intracranial self-stimulation (ICSS) in rats. In these studies, Canbisol was found to slow the rate of ICSS, suggesting a potential modulation of the brain's reward pathways nih.gov. There are no available data from conditioned place preference studies for Canbisol.
Animal Model Studies of Peripheral and Systemic Effects
Investigations into the peripheral and systemic effects of Canbisol have been less extensive. However, one notable systemic effect that has been documented is a reduction in food consumption in rats at the dosages studied nih.gov.
Antinociceptive Actions in Rodent Pain Models
There is no specific information available from preclinical studies in rodent models to characterize the antinociceptive actions of Canbisol, (+/-)-(rrr)-. Research that would typically evaluate effects on thermal, mechanical, or chemical pain stimuli has not been published or is not indexed in major scientific databases.
Immunomodulatory Effects in Preclinical Inflammation Models (cellular/tissue level)
Similarly, there is a significant gap in the scientific literature regarding the immunomodulatory effects of Canbisol, (+/-)-(rrr)-, at a cellular or tissue level in preclinical inflammation models. Studies that would investigate its impact on immune cell function, cytokine production, or inflammatory pathways have not been made publicly available.
Comparative Preclinical Pharmacology with Other Cannabinoids (e.g., Δ9-THC, Nabilone)
Due to the absence of primary preclinical data on Canbisol, (+/-)-(rrr)-, a comparative pharmacological analysis with other cannabinoids such as Δ9-tetrahydrocannabinol (Δ9-THC) or Nabilone is not possible at this time. Such a comparison would require data on its potency, efficacy, and receptor binding affinity relative to these other compounds in various preclinical assays, which is currently unavailable.
Metabolism and Pharmacokinetics of Canbisol, +/ Rrr in Preclinical Systems
Metabolic Pathways and Enzymes (In Vitro and Animal Studies)
The metabolism of cannabinoids is a complex process primarily occurring in the liver and involves multiple enzymatic pathways. In vitro studies using liver microsomes from various animal species and recombinant enzyme systems have been crucial in elucidating these pathways.
Role of Cytochrome P450 Enzymes and Other Biotransformation Pathways
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of cannabinoids. nih.govdrugbank.comrealmofcaring.orgnih.gov In vitro studies with human and animal liver microsomes have identified several CYP isoforms responsible for the oxidative metabolism of these compounds.
For cannabidiol (B1668261) (CBD), CYP2C19 and CYP3A4 are the primary enzymes involved in its oxidation to various mono-hydroxylated metabolites. nih.govrealmofcaring.orgclinpgx.org CYP2C9 has also been shown to contribute to the formation of 7-hydroxy-CBD (7-OH-CBD), an active metabolite. nih.gov Other CYPs, including CYP1A1, CYP1A2, CYP2D6, and CYP3A5, may have minor roles in CBD metabolism. clinpgx.orgmdpi.com
Similarly, cannabinol (B1662348) (CBN) is metabolized by multiple CYP enzymes. nih.gov Studies have shown that cannabinoids and their metabolites can also inhibit the activity of various CYP enzymes, suggesting a potential for drug-drug interactions. drugbank.comnih.gov
Beyond the CYP system, another significant biotransformation pathway for cannabinoids is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govclinpgx.org This process increases the water solubility of the metabolites, facilitating their excretion. For CBD, UGT1A7, UGT1A9, and UGT2B7 are involved in the formation of glucuronide conjugates. clinpgx.org
The primary metabolic reactions for cannabinoids include:
Hydroxylation: The addition of a hydroxyl (-OH) group is a major initial step. For many cannabinoids, this occurs at various positions on the molecule. nih.govdshs-koeln.de Monohydroxylation is often the most significant biotransformation pathway. dshs-koeln.de
Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of aldehydes, ketones, and carboxylic acids. nih.gov
Dehydrogenation: The removal of hydrogen atoms can also occur. dshs-koeln.de
Glucuronidation: The attachment of glucuronic acid to hydroxyl groups enhances water solubility for excretion. clinpgx.org
The specific pattern of metabolism can vary significantly between different animal species due to differences in the expression and activity of metabolic enzymes. nih.govnih.gov
Identification and Characterization of Metabolites in Animal Models
Numerous metabolites of cannabinoids have been identified in various animal models, including mice, rats, rabbits, guinea pigs, hamsters, and gerbils. nih.govnih.gov The primary methods for identification and characterization of these metabolites are gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For CBD, over 40 metabolites have been identified. clinpgx.org The major metabolites are hydroxylated derivatives, with 7-OH-CBD being a primary active metabolite. nih.gov This is further oxidized to 7-nor-9-carboxy-CBD (7-COOH-CBD). clinpgx.org Other significant metabolites include 6α-OH-CBD and 6β-OH-CBD. realmofcaring.org
In studies with CBN, several monohydroxylated metabolites have been identified, with hydroxylation occurring at the C-11 position and various positions on the pentyl side-chain. nih.gov The relative abundance of these metabolites varies between species. For example, 11-hydroxylation is a major pathway in most species studied, while 4'-hydroxylation is more prominent in hamsters and cats. nih.gov
Table 1: Major Metabolites of Cannabidiol (CBD) Identified in Preclinical Models
| Metabolite | Metabolic Pathway | Key Enzymes Involved |
| 7-hydroxy-CBD (7-OH-CBD) | Hydroxylation | CYP2C19, CYP2C9 |
| 6α-hydroxy-CBD (6α-OH-CBD) | Hydroxylation | CYP2C19, CYP3A4 |
| 6β-hydroxy-CBD (6β-OH-CBD) | Hydroxylation | CYP3A4 |
| 7-nor-9-carboxy-CBD (7-COOH-CBD) | Oxidation of 7-OH-CBD | CYP2C19, CYP2D6 |
| CBD-Glucuronide | Glucuronidation | UGT1A7, UGT1A9, UGT2B7 |
Distribution and Tissue Accumulation in Animal Models
Following administration, cannabinoids are rapidly and widely distributed throughout the body due to their high lipophilicity. plos.orgnih.gov They readily cross cell membranes and can accumulate in various tissues, particularly those with high fat content.
In animal models such as rats, studies have shown that cannabinoids distribute to the brain, adipose tissue, liver, lungs, and jejunum. plos.orgnih.gov The brain generally shows lower concentrations of cannabinoids relative to other tissues. plos.orgnih.gov The liver, being the primary site of metabolism, often shows high concentrations of cannabinoid metabolites. plos.orgnih.gov
The pattern of tissue distribution can vary depending on the specific cannabinoid and the animal model being studied. For instance, in rats, CBD has been found to be enriched in the jejunum, adipose tissue, and the liver. plos.orgnih.gov The presence of cannabinoid receptors (CB1 and CB2) in various tissues throughout the body, including the central and peripheral nervous systems and immune cells, also influences the distribution of these compounds. researchgate.netnih.govmdpi.com
Table 2: Tissue Distribution of Cannabidiol (CBD) in Male Sprague-Dawley Rats 30 Minutes After Intraperitoneal Injection
| Tissue | Relative Concentration |
| Jejunum | High |
| Adipose | High |
| Liver | High |
| Lung | Moderate |
| Muscle | Moderate |
| Serum | Moderate |
| Brain | Low |
Data adapted from studies on cannabinoid tissue distribution in rats. plos.orgnih.gov
Excretion Pathways in Preclinical Species
The elimination of cannabinoids and their metabolites from the body occurs through multiple pathways. Due to their extensive metabolism into more water-soluble forms, excretion is facilitated.
The primary route of excretion for cannabinoids is through the feces, with a smaller proportion eliminated in the urine. clinpgx.orgnih.govnih.gov It is estimated that over 65% of a dose of THC is excreted in the feces, and approximately 20% is eliminated in the urine. nih.govnih.gov The majority of the administered dose, between 80% and 90%, is typically excreted within five days as hydroxylated and carboxylated metabolites. nih.govnih.gov
In the feces, the predominant metabolites are often hydroxylated forms, such as 11-OH-THC for delta-9-tetrahydrocannabinol. nih.gov In contrast, the urine primarily contains acidic metabolites, many of which are conjugated with glucuronic acid to increase their water solubility. nih.gov For CBD, a significant portion of the administered dose is excreted unchanged in the feces. nih.gov
The specific profile of excreted metabolites can vary between animal species and is dependent on the metabolic pathways that are most active in that species.
Advanced Analytical and Computational Methodologies for Canbisol, +/ Rrr Research
Analytical Techniques for Compound Characterization and Purity Assessment
The precise characterization and stringent purity assessment of Canbisol, (+/-)-(rrr)-, are foundational to any subsequent pharmacological and toxicological evaluation. A suite of advanced analytical techniques is employed to elucidate its molecular structure, confirm its identity, and quantify any impurities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of Canbisol, (+/-)-(rrr)-. By providing a highly precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the molecule. This technique is crucial for confirming the molecular formula of a newly synthesized batch of Canbisol, (+/-)-(rrr)-, and for identifying potential impurities or degradation products.
In a typical HRMS analysis of Canbisol, (+/-)-(rrr)-, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured with high accuracy. The experimentally determined mass is then compared to the theoretical mass calculated from the expected molecular formula.
Illustrative HRMS Data for Canbisol, (+/-)-(rrr)-
| Parameter | Value |
|---|---|
| Expected Molecular Formula | C₂₅H₃₈O₃ |
| Theoretical Monoisotopic Mass [M+H]⁺ | 387.2899 |
| Observed Mass [M+H]⁺ | 387.2895 |
| Mass Error (ppm) | -1.03 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of Canbisol, (+/-)-(rrr)-. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each atom in the molecule. researchgate.netnih.gov The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assembly of the molecular scaffold. molloy.edu
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms within the Canbisol, (+/-)-(rrr)- molecule. bau.edu.tr These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the stereochemistry of the molecule. nih.govresearchgate.net
Illustrative ¹H NMR Data for a Key Structural Fragment of Canbisol, (+/-)-(rrr)-
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2' | 6.25 | d | 1.8 |
| H-4' | 6.15 | d | 1.8 |
| H-10a | 3.18 | m | - |
| H-9 | 4.05 | br s | - |
Chromatographic Methods (HPLC, GC) for Analytical and Preparative Purposes
Chromatographic techniques are fundamental for both the analysis and purification of Canbisol, (+/-)-(rrr)-. High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of cannabinoids due to its ability to separate compounds without the need for derivatization, thus preserving the integrity of thermally labile molecules. axionlabs.comnih.gov For purity assessment, an HPLC method coupled with a suitable detector, such as a UV or mass spectrometry detector, can be developed and validated to separate Canbisol, (+/-)-(rrr)- from any starting materials, byproducts, or degradation products. researchgate.net
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for cannabinoid analysis. thctestkits.com While GC typically requires derivatization for acidic cannabinoids, it offers high resolution and sensitivity. For a neutral compound like Canbisol, (+/-)-(rrr)-, GC can be an effective method for purity assessment and for detecting volatile impurities. cannabissciencetech.com
Preparative chromatography, utilizing either HPLC or column chromatography, is essential for the purification of Canbisol, (+/-)-(rrr)- on a larger scale to obtain the high-purity material required for pharmacological studies. cannabissciencetech.com
Illustrative HPLC Method Parameters for Canbisol, (+/-)-(rrr)- Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | Approximately 7.5 min |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques provide invaluable insights into the structure-activity relationships of Canbisol, (+/-)-(rrr)-, and its interactions with biological targets, such as cannabinoid receptors. These in silico methods can guide the design of more potent and selective analogs and help to interpret experimental findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Canbisol, (+/-)-(rrr)-, and its analogs, a QSAR model could be developed to predict their binding affinity for cannabinoid receptors (CB1 and CB2) based on various molecular descriptors. researchgate.net These descriptors can be electronic, steric, or hydrophobic in nature. A robust QSAR model can be a powerful predictive tool in the early stages of drug discovery, enabling the prioritization of a large number of virtual compounds for synthesis and testing. nih.gov
Illustrative Parameters for a Canbisol, (+/-)-(rrr)- QSAR Model
| Parameter | Value/Descriptor |
|---|---|
| Dependent Variable | CB1 Receptor Binding Affinity (Ki) |
| Independent Variables (Descriptors) | Molecular Lipophilicity (logP) |
| Topological Polar Surface Area (TPSA) | |
| Molecular Weight (MW) | |
| Statistical Metric (r²) | > 0.85 |
Molecular Docking and Dynamics Simulations with Cannabinoid Receptors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For Canbisol, (+/-)-(rrr)-, docking studies can be performed with the crystal structures of the CB1 and CB2 receptors to predict its binding mode and affinity. nih.govosu.edufrontiersin.org These studies can reveal key amino acid residues in the receptor's binding pocket that interact with the ligand, providing a structural basis for its activity and selectivity. nih.gov
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the Canbisol, (+/-)-(rrr)-receptor complex over time. nih.govfrontiersin.org MD simulations provide insights into the stability of the binding pose predicted by docking, the conformational changes in the receptor upon ligand binding, and the role of water molecules in the binding interface. researchgate.netmdpi.com
Illustrative Molecular Docking Results for Canbisol, (+/-)-(rrr)- with Cannabinoid Receptors
| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| CB1 | -9.8 | Phe200, Trp356, Met363 |
| CB2 | -8.5 | Phe183, Trp258, Val113 |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling and ligand-based drug design are powerful computational techniques used in the absence of a high-resolution crystal structure of the target receptor. These methods rely on the principle that molecules with similar biological activities often share common three-dimensional arrangements of essential chemical features, known as a pharmacophore. For a potent synthetic cannabinoid like Canbisol, (+/-)-(rrr)-, which is a dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC), these approaches are instrumental in understanding its interaction with cannabinoid receptors (CB1 and CB2) and in the rational design of novel, potentially more selective or potent analogues.
The development of a pharmacophore model for Canbisol and related compounds typically begins with the identification of a training set of molecules with known binding affinities for CB1 and CB2 receptors. This set would include Canbisol itself, alongside other structurally similar and potent cannabinoids. The three-dimensional structures of these molecules are then generated and their conformational flexibility is explored to identify the low-energy, biologically relevant conformation.
Key pharmacophoric features for classical and synthetic cannabinoids have been identified through various studies. researchgate.net These typically include:
Aromatic/Hydrophobic Region: Corresponding to the carbocyclic ring system of the hexahydrocannabinol (B1216694) core. This region engages in hydrophobic interactions within the receptor's binding pocket.
Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group is a critical feature for high-affinity binding to cannabinoid receptors, acting as both a hydrogen bond donor and acceptor.
Hydrophobic Aliphatic Chain: The length and branching of the alkyl side chain significantly influence binding affinity and selectivity. In Canbisol, the dimethylheptyl group provides a crucial hydrophobic anchor.
Once a pharmacophore model is generated, it can be used in ligand-based drug design to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.govbau.edu.tr These methods build upon the pharmacophore model to create a 3D map that illustrates where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. This information provides detailed guidance for the structural modification of Canbisol to design new analogues with optimized properties. nih.govbau.edu.tr
Table 1: Key Pharmacophoric Features for Cannabinoid Receptor Ligands
| Feature | Description | Importance for Canbisol |
| Aromatic/Hydrophobic Core | The tricyclic hexahydrocannabinol scaffold. | Essential for establishing foundational hydrophobic interactions within the CB1/CB2 binding pocket. |
| Hydrogen Bond Donor/Acceptor | The phenolic hydroxyl group at the C1 position. | Crucial for forming key hydrogen bonds with receptor residues, significantly contributing to binding affinity. |
| Hydrophobic Side Chain | The dimethylheptyl group at the C3 position. | A primary determinant of potency and selectivity, providing a strong hydrophobic interaction. |
| Stereochemistry | The specific (rrr) configuration of Canbisol. | The spatial arrangement of substituents is critical for optimal receptor fit and activity. |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with its receptor. nih.gov For Canbisol, (+/-)-(rrr)-, these assays are essential for determining its binding affinity (Ki) and selectivity for the CB1 and CB2 receptors. The general principle involves incubating a source of the receptor (typically cell membranes from cells engineered to express the receptor) with a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity. researchgate.netgiffordbioscience.com The binding of the radioligand is then measured in the presence and absence of increasing concentrations of the unlabeled compound of interest (the "cold" ligand), in this case, Canbisol.
A standard radioligand binding assay to characterize Canbisol's interaction with cannabinoid receptors would involve the following steps:
Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK-293 cells) that have been stably transfected to express high levels of either the human CB1 or CB2 receptor. nih.gov
Radioligand Selection: A suitable radioligand with high affinity for cannabinoid receptors is chosen. Commonly used radioligands for CB1 and CB2 receptor binding assays include [³H]CP-55,940 and [³H]WIN-55,212-2. nih.govolemiss.edu
Incubation: The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Canbisol. The incubation is carried out under specific conditions of temperature and time to allow the binding to reach equilibrium. giffordbioscience.com
Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand. researchgate.netgiffordbioscience.com
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, where the amount of bound radioligand is plotted against the concentration of Canbisol. From this curve, the IC50 value (the concentration of Canbisol that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
The results of such assays provide a quantitative measure of Canbisol's affinity for each receptor subtype, allowing for the determination of its selectivity profile.
Table 2: Representative Data from a Competitive Radioligand Binding Assay for Canbisol
| Receptor | Radioligand | Canbisol IC50 (nM) | Calculated Ki (nM) |
| CB1 | [³H]CP-55,940 | 0.25 | 0.15 |
| CB2 | [³H]CP-55,940 | 0.50 | 0.30 |
Note: The IC50 and Ki values presented in this table are hypothetical and for illustrative purposes, based on the known high potency of similar synthetic cannabinoids. Actual experimental values may vary.
Future Directions in Academic Research on Canbisol, +/ Rrr
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research would need to begin with fundamental in vitro studies to identify the molecular targets of Canbisol, (+/-)-(rrr)-. While many cannabinoids interact with the canonical cannabinoid receptors CB1 and CB2, a significant number also engage with other targets. nih.govdigitellinc.com Initial screening assays would be essential to determine if Canbisol, (+/-)-(rrr)- binds to and activates or inhibits these receptors.
Subsequent research could then explore non-CB1/CB2 targets. A common approach involves screening the compound against a panel of receptors, ion channels, and enzymes known to be modulated by other cannabinoids. This could include G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and enzymes involved in the endocannabinoid system. Once primary targets are identified, downstream signaling pathway analysis would be necessary to understand the functional consequences of these interactions.
Exploration of Less Characterized Stereoisomers and Their Biological Profiles
A critical area of future investigation for Canbisol, (+/-)-(rrr)- lies in the separation and characterization of its individual stereoisomers. The designation "(+/-)-(rrr)-" indicates a racemic mixture of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral compound can exhibit distinct biological activities. nih.govnih.gov
Development of Advanced Research Tools and Probes Based on Canbisol, (+/-)-(rrr)-
Should Canbisol, (+/-)-(rrr)- or one of its stereoisomers demonstrate a unique and potent biological activity, the development of research tools and probes would be a logical next step. This could involve the synthesis of derivatives with specific labels, such as fluorescent tags or biotin, to visualize the compound's localization within cells and tissues.
Furthermore, the creation of photoaffinity probes could help in identifying novel molecular targets by covalently linking the probe to its binding partners upon photoactivation. These advanced research tools would be invaluable for elucidating the mechanism of action of Canbisol, (+/-)-(rrr)- and for exploring the broader biological systems it modulates.
Integration with Systems Biology Approaches to Understand Cannabinoid System Function
To gain a comprehensive understanding of the biological effects of Canbisol, (+/-)-(rrr)-, future research could integrate experimental data with systems biology approaches. nih.govnih.gov This would involve treating cells or tissues with the compound and then performing large-scale analyses of changes in the transcriptome, proteome, and metabolome.
By integrating these "omics" data, researchers could construct network models to visualize the broader biological pathways and processes affected by Canbisol, (+/-)-(rrr)-. This approach can help in identifying unexpected off-target effects, understanding the compound's polypharmacology, and generating new hypotheses about its mechanism of action and potential therapeutic applications.
Methodological Advancements in Preclinical Characterization and Synthesis
Significant methodological advancements will be required for the preclinical characterization of Canbisol, (+/-)-(rrr)-. This includes the development of robust and validated analytical methods for its quantification in biological matrices. Furthermore, efficient and stereoselective synthetic routes would need to be established to produce the individual enantiomers in sufficient quantities for detailed pharmacological evaluation.
Preclinical characterization would also involve a battery of in vitro and in vivo assays to assess the compound's efficacy and to build a comprehensive pharmacological profile. These studies would be foundational for any potential future development of Canbisol, (+/-)-(rrr)- or its derivatives as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
